4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15716130
InChI: InChI=1S/C18H19BrClNO3/c1-18(2,3)11-6-13(20)17(23)14(7-11)21-9-10-5-12(19)8-15(24-4)16(10)22/h5-9,22-23H,1-4H3
SMILES:
Molecular Formula: C18H19BrClNO3
Molecular Weight: 412.7 g/mol

4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol

CAS No.:

Cat. No.: VC15716130

Molecular Formula: C18H19BrClNO3

Molecular Weight: 412.7 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol -

Specification

Molecular Formula C18H19BrClNO3
Molecular Weight 412.7 g/mol
IUPAC Name 2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-tert-butyl-6-chlorophenol
Standard InChI InChI=1S/C18H19BrClNO3/c1-18(2,3)11-6-13(20)17(23)14(7-11)21-9-10-5-12(19)8-15(24-4)16(10)22/h5-9,22-23H,1-4H3
Standard InChI Key IFDAPYPRRRJFIJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Br)OC)O

Introduction

4-Bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol is a complex organic compound featuring a diverse array of functional groups, including bromine, tert-butyl, chloro, hydroxyl, and methoxy. This compound is classified within the category of phenolic compounds, which are often utilized in various scientific applications due to their unique chemical properties. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 352.79 g/mol .

Synthesis

The synthesis of 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol typically involves several steps, although detailed synthesis protocols are not widely documented in the available literature. Generally, such compounds are synthesized through reactions involving the formation of imine bonds and the incorporation of various functional groups.

Chemical Transformations

This compound can undergo several chemical transformations, including oxidation and reduction reactions. Common reagents used for these transformations include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions vary but typically involve specific temperatures, solvents, and catalysts tailored to each reaction type.

Biological Activity

The mechanism of action for 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol involves its interaction with biological targets such as enzymes or receptors. The unique arrangement of functional groups allows the compound to modulate enzyme activity or receptor binding, influencing various biochemical pathways. Detailed studies on its interactions can elucidate its potential therapeutic applications.

Availability and Sources

4-Bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol is available from chemical suppliers such as Vitas-M Lab under the identifier STK022697 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator